molecular formula C15H12F2O3 B2779842 Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate CAS No. 832740-54-2

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate

Cat. No.: B2779842
CAS No.: 832740-54-2
M. Wt: 278.255
InChI Key: YCRZYTQLKHDKCW-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is an organic ester compound with the molecular formula C15H12F2O3 and a molecular weight of 278.25 g/mol . This chemical features a benzoate ester core structure linked to a 2,4-difluorophenoxy moiety via a methylene bridge, creating a scaffold of significant interest in medicinal chemistry research. The presence of fluorine atoms at the ortho and para positions of the phenoxy ring influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for pharmaceutical development. This compound serves as a key chemical intermediate in organic synthesis and drug discovery programs. Its structural characteristics make it particularly valuable for developing potential therapeutic agents, with research indicating applications in developing compounds targeting lysophosphatidic acid (LPA) receptors, which are implicated in various disease pathways including fibrosis, atherosclerosis, and cancer . The methyl ester functionality provides a versatile handle for further synthetic modification, allowing conversion to carboxylic acid derivatives or amide formations, while the difluorophenoxy moiety represents a privileged structure in medicinal chemistry known to enhance membrane permeability and binding affinity to biological targets. This compound is offered as a high-purity material suitable for research applications in early drug discovery, method development, and chemical biology. Researchers value this compound for its synthetic versatility in creating molecular libraries and investigating structure-activity relationships. As with all research chemicals, proper safety protocols should be followed during handling. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 2-[(2,4-difluorophenoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRZYTQLKHDKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate typically involves the esterification of 2-[(2,4-difluorophenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 2-[(2,4-difluorophenoxy)methyl]benzoic acid.

    Reduction: 2-[(2,4-difluorophenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is structurally related to other benzoate derivatives that have demonstrated significant biological activities. For instance, similar compounds have been reported to possess antifungal and antimicrobial properties, making them valuable in the development of new pharmaceuticals. Studies indicate that benzoate derivatives can act as effective intermediates for synthesizing drugs aimed at treating various infections .

Cancer Therapeutics

Recent investigations suggest that compounds like this compound may exhibit anticancer properties. Research into related benzoate structures has shown their potential as selective inhibitors of carbonic anhydrase IX, which is implicated in tumor growth and metastasis. These findings highlight the importance of such compounds in designing targeted cancer therapies .

Agricultural Applications

Pest Repellency

Methyl benzoate and its analogs have been studied for their effectiveness as insect repellents. Research indicates that certain benzoate compounds can exhibit spatial repellency against pests such as bed bugs (Cimex lectularius). This property is particularly relevant given the increasing resistance of pests to conventional insecticides. The efficacy of these compounds suggests a potential application in developing natural pest control methods .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies, including esterification processes involving difluorophenol derivatives. Understanding these synthetic pathways is crucial for optimizing production and enhancing the yield of active pharmaceutical ingredients .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of methyl benzoate derivatives, researchers found that specific structural modifications significantly enhanced their activity against pathogenic bacteria and fungi. This case study serves as a basis for exploring how this compound might be optimized for similar applications .

Case Study 2: Insect Repellent Development

A recent investigation into the repellency of methyl benzoate analogs against bed bugs demonstrated that certain compounds retained their effectiveness over extended periods. This study provides insights into the potential long-term applications of this compound as a natural repellent in pest management strategies .

Summary Table of Applications

Application AreaSpecific UseRelated CompoundsFindings
Medicinal ChemistryAntimicrobial and antifungal agentsMethyl benzoate derivativesSignificant activity against pathogens
Cancer TherapeuticsSelective inhibitors for tumor treatmentCarbonic anhydrase IX inhibitorsHigh binding affinity observed
Agricultural ScienceNatural insect repellentsMethyl benzoate analogsEffective against resistant pest strains

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The difluorophenoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate with related compounds:

Compound Name Molecular Formula Substituents on Phenoxy Group Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound C₁₅H₁₂F₂O₃ 2,4-difluoro 278.25 Pharmaceutical intermediates
Methyl 2-[(2-methylphenoxy)methyl]benzoate C₁₆H₁₆O₃ 2-methyl 256.29 Antifungal, antimicrobial agents
Methyl 4-[4-(difluoromethyl)phenyl]benzoate C₁₅H₁₂F₂O₂ 4-difluoromethylphenyl 274.25 Material science, agrochemicals
Methyl 4-chloro-2-fluorobenzoate C₈H₆ClFO₂ 4-chloro, 2-fluoro 188.58 Chemical synthesis intermediate

Key Observations :

  • Lipophilicity: Fluorine atoms increase lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs like Methyl 2-[(2-methylphenoxy)methyl]benzoate .
  • Steric Effects: The difluorophenoxy group introduces less steric hindrance than bulkier substituents (e.g., trifluoromethyl in ), favoring synthetic flexibility.

Comparison of Challenges :

  • Fluorinated derivatives require anhydrous conditions due to fluorine's sensitivity to hydrolysis, whereas methyl-substituted analogs (e.g., ) are less moisture-sensitive.

Biological Activity

Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its structure can be represented as follows:

C10H8F2O3\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{O}_3

This compound features a difluorophenoxy group, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

  • Enzyme Inhibition :
    • Research indicates that compounds similar to this compound can act as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. For instance, related benzoates have shown high binding affinities to CAIX, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Activity :
    • Compounds containing difluorophenoxy groups have been studied for their anti-inflammatory properties. They exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Antimicrobial Properties :
    • The structural characteristics of this compound may contribute to its antimicrobial activity. Similar compounds have demonstrated effectiveness against various pathogens by disrupting cellular functions .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Inhibition of CAIXHigh binding affinity
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of cellular functions

Case Study: Inhibition of Carbonic Anhydrase IX

A study highlighted the high selectivity of methyl benzoates for CAIX over other isozymes. The compound exhibited a dissociation constant (Kd) as low as 0.12 nM, indicating strong binding and potential for therapeutic application in oncology .

Case Study: Anti-inflammatory Effects

In a comparative analysis of various compounds, those with difluorophenoxy substitutions showed significant COX-2 inhibitory activity with IC50 values indicating potent anti-inflammatory effects while maintaining gastrointestinal safety . This highlights the therapeutic potential of such compounds in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis typically involves esterification of 2-[(2,4-difluorophenoxy)methyl]benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling 2,4-difluorophenol with methyl 2-(bromomethyl)benzoate via nucleophilic aromatic substitution. Optimization includes:

  • Temperature: Maintain 60–80°C to balance reactivity and avoid decomposition.
  • Catalyst: Use K₂CO₃ or NaH to deprotonate phenol for efficient coupling .
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Example Reaction Optimization Table (Hypothetical):

ConditionYield (%)Major Side Product
DMF, 70°C, K₂CO₃85Unreacted phenol
THF, 60°C, NaH72Dialkylation byproduct
Toluene, reflux, H₂SO₄65Ester hydrolysis

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positioning (e.g., fluorine-induced splitting in aromatic regions) .
  • HPLC-MS: Confirms molecular ion ([M+H]⁺) and detects impurities using reverse-phase C18 columns (ACN:H₂O gradient) .
  • FTIR: Verifies ester carbonyl (~1720 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .

Q. How can common side reactions (e.g., hydrolysis, alkylation) during synthesis be mitigated?

Methodological Answer:

  • Hydrolysis Prevention: Use anhydrous conditions (molecular sieves) and avoid prolonged exposure to moisture .
  • Alkylation Control: Limit excess alkylating agents (e.g., bromomethyl derivatives) and employ slow addition to reduce di-adduct formation .
  • Workup: Purify via flash chromatography (silica gel, hexane:EtOAc) to isolate the target ester .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility: Highly soluble in DCM, THF; sparingly soluble in water. Adjust pH with buffers (e.g., PBS) to study hydrolytic stability .
  • Stability: Degrades above 150°C (TGA analysis). Store at –20°C in inert atmosphere to prevent ester hydrolysis .

Q. What in vitro screening strategies are recommended for preliminary bioactivity assessment?

Methodological Answer:

  • Antimicrobial Assays: Use microbroth dilution (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory Tests: Measure COX-2 inhibition via ELISA .
  • Cytotoxicity: MTT assay on HeLa or MCF-7 cell lines (IC₅₀ calculation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound, particularly regarding fluorine atom positioning?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution data to model fluorine positions, accounting for anisotropic displacement parameters .
  • Mercury Visualization: Analyze void spaces and packing motifs to confirm steric effects of fluorine .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Space GroupP2₁/c
R-factor0.045
Fluorine Biso1.2 Ų

Q. What strategies reconcile discrepancies in bioactivity data for derivatives across different assays?

Methodological Answer:

  • Assay Standardization: Normalize cell viability protocols (e.g., ATP vs. MTT assays) .
  • SAR Analysis: Correlate substituent effects (e.g., fluorine vs. chlorine) with activity trends using QSAR models .

Q. How can computational modeling (e.g., DFT, MD) predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to COX-2 or bacterial enzymes. Validate with experimental IC₅₀ .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for fluorine’s electron-withdrawing effects .

Q. What regioselectivity challenges arise during derivatization of the difluorophenoxy moiety, and how can they be addressed?

Methodological Answer:

  • Electrophilic Substitution: Fluorine’s meta-directing nature favors reactions at the 5-position. Use protecting groups (e.g., TMS) to block undesired sites .
  • Cross-Coupling: Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts for selective aryl-aryl bond formation .

Q. What advanced analytical methods (e.g., LC-HRMS, in situ Raman) are suitable for studying degradation pathways?

Methodological Answer:

  • LC-HRMS: Identify hydrolysis products (e.g., benzoic acid derivatives) with exact mass accuracy .
  • In Situ Raman: Monitor real-time degradation under thermal stress (e.g., loss of ester carbonyl peak) .

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